2-Oxa-6-azaspiro[3.4]octan-7-one
Overview
Description
2-Oxa-6-azaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Mechanism of Action
Target of Action
Similar compounds have been reported to act as potent sigma-1 receptor antagonists .
Mode of Action
The exact mode of action of 2-Oxa-6-azaspiro[3If it acts similarly to related compounds, it may bind to the sigma-1 receptor, leading to a variety of downstream effects .
Result of Action
If it acts as a sigma-1 receptor antagonist like related compounds, it could potentially modulate a variety of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-6-azaspiro[3.4]octan-7-one can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring and the four-membered ring . This method employs readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of spiro compound synthesis can be applied. These methods typically involve large-scale chemical reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-6-azaspiro[3.4]octan-7-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydro derivatives.
Scientific Research Applications
2-Oxa-6-azaspiro[3.4]octan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Oxa-6-azaspiro[3.4]octan-7-one can be compared with other spiro compounds, such as:
2,6-diazaspiro[3.4]octan-7-one: This compound also exhibits sigma-1 receptor antagonistic properties.
2-Oxa-6-azaspiro[3.4]octane: This compound is involved in the preparation of azaspirocycle derivatives with EGFR inhibitory activities.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in scientific research.
Properties
IUPAC Name |
2-oxa-7-azaspiro[3.4]octan-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-5-1-6(2-7-5)3-9-4-6/h1-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEBLSZYSCOXCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC12COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703908 | |
Record name | 2-Oxa-6-azaspiro[3.4]octan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207174-87-5 | |
Record name | 2-Oxa-6-azaspiro[3.4]octan-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207174-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxa-6-azaspiro[3.4]octan-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00703908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxa-6-azaspiro[3.4]octan-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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